molecular formula C14H13N3O B2416090 5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one CAS No. 883037-45-4

5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one

Cat. No.: B2416090
CAS No.: 883037-45-4
M. Wt: 239.278
InChI Key: BYHUJWITQRGUOK-UHFFFAOYSA-N
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Description

5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound that features a pyrrolo[3,4-d]pyridazinone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminopyridine with suitable diketones or aldehydes can lead to the formation of the pyrrolo[3,4-d]pyridazinone ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced pyrrolo[3,4-d]pyridazinone derivatives .

Scientific Research Applications

5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure and is known for its kinase inhibitory activity.

    Pyrrolo[2,3-d]pyrimidine: Another related compound with potential biological activities.

Uniqueness

5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-12-8-15-16-14(18)13(12)10(2)17(9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHUJWITQRGUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC(=O)C2=C(N1C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001332177
Record name 5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883037-45-4
Record name 5,7-dimethyl-6-phenyl-2H-pyrrolo[3,4-d]pyridazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001332177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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